1,2-Difluoroethane

Descripción

Historical Context of Conformational Studies in Dihaloethanes and the Genesis of the "Gauche Effect"

The foundation of conformational analysis, a cornerstone of modern stereochemistry, was laid through early investigations into the structure of 1,2-disubstituted ethanes. jst.go.jpnih.gov A pivotal moment in this field was the 1932 report by San-Ichiro Mizushima and Higasi on the temperature and solvent dependence of the dipole moments of 1,2-dichloroethane (B1671644). jst.go.jpresearchgate.netjst.go.jp Their work led to the revolutionary proposal that molecules are not rigid structures but can exist as a mixture of distinct spatial arrangements, or conformers, that interconvert through rotation around a single carbon-carbon bond. jst.go.jpresearchgate.netjst.go.jp This gave birth to the concepts of anti (or trans) and gauche conformers, which describe the staggered arrangements where the substituents are positioned 180° and approximately 60° apart, respectively. jst.go.jpnih.gov

Early studies on various 1,2-dihaloethanes, such as 1,2-dichloroethane and 1,2-dibromoethane, generally found that the anti conformer, which minimizes steric repulsion between the bulky halogen atoms, was the most stable. jst.go.jpnih.govacs.org However, as research progressed, it became clear that certain molecules exhibited anomalous conformational preferences. This led to the development of the "gauche effect," a term defined by the IUPAC as the stabilization (or destabilization) of the gauche conformation. jst.go.jpresearchgate.net This effect became a key topic in physical organic chemistry, prompting extensive research to understand the interplay of steric, electrostatic, and stereoelectronic interactions that govern conformational stability. jst.go.jpnih.govresearchgate.net

Within this context, 1,2-difluoroethane emerged as a molecule of exceptional interest. Initial spectroscopic analyses in 1960 suggested that the anti and gauche forms were of equal stability in the gas phase. researchgate.net However, subsequent, more precise studies using techniques like electron diffraction and microwave spectroscopy definitively established that the gauche conformer is, in fact, more stable than the anti conformer. wikipedia.org This counterintuitive finding, where the conformer with the fluorine atoms in closer proximity is energetically favored, solidified this compound's status as the archetypal example of the gauche effect. wikipedia.orgresearchgate.net

Significance of this compound as a Benchmark System in Stereochemistry and Fundamental Physical Organic Chemistry

This compound is widely regarded as the benchmark compound for studying the gauche effect because its conformational preference starkly contradicts predictions based on simple steric hindrance. researchgate.net In most 1,2-disubstituted ethanes, the larger substituents prefer an anti arrangement to minimize repulsive forces. wikipedia.org However, in this compound, the gauche conformer is more stable than the anti by approximately 2-4 kJ/mol. nih.gov The small size of the fluorine atom minimizes steric repulsion, allowing more subtle electronic effects to become the dominant factors in determining conformational preference. nih.govnih.gov

The prevailing explanation for the gauche effect in this compound is hyperconjugation. wikipedia.orgresearchgate.net This model posits that the stability of the gauche isomer arises from a stabilizing electronic interaction involving the donation of electron density from a carbon-hydrogen (C-H) σ bonding orbital into the adjacent carbon-fluorine (C-F) σ* anti-bonding orbital. wikipedia.orgic.ac.uk This orbital overlap is maximized when the donor (σ C-H) and acceptor (σ* C-F) orbitals are in an anti-periplanar arrangement, a geometry that occurs in the gauche conformation but not the anti. wikipedia.orgic.ac.uk Due to fluorine's high electronegativity, the C-F σ* orbital is a particularly good electron acceptor, and the C-H σ orbital is a better electron donor than the C-F σ orbital, making the σ(C-H) → σ*(C-F) interaction especially significant. wikipedia.org While other theories, such as those involving bent bonds or electrostatic interactions, have also been proposed, hyperconjugation is generally considered the principal cause. wikipedia.orgacs.orgrsc.org

The molecule's seemingly simple structure, combined with its complex electronic behavior, makes it an ideal system for testing and refining both experimental and computational methods in chemistry. southampton.ac.ukresearchgate.net It serves as a critical test case for the accuracy of quantum chemical calculations and for the development of models that explain molecular structure and stability. researchgate.netsouthampton.ac.uk

Data Tables

Table 1: Relative Conformational Energies of this compound

This table presents the energy difference (ΔE) between the anti and gauche conformers of this compound from various studies. A positive value indicates that the gauche conformer is more stable.

Table 2: Natural Bond Orbital (NBO) Analysis of Stabilizing Interactions in this compound (kcal/mol)

This table details the key hyperconjugative interaction energies (E2) for the gauche and anti conformers, illustrating the electronic stabilization that favors the gauche form. ic.ac.uk

Mentioned Compounds

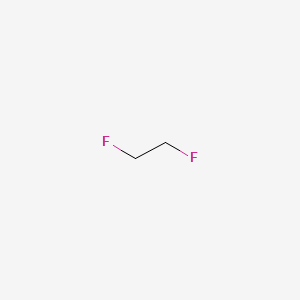

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1,2-difluoroethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4F2/c3-1-2-4/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHFMSNDOYCFEPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CF)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3073214 | |

| Record name | 1,2-Difluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3073214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

66.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

26 °C | |

| Record name | 1,2-Difluoroethane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6786 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Very soluble in ether, benzene, chloroform | |

| Record name | 1,2-Difluoroethane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6786 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

Liquid density = 0.913 g/mL at 19 °C | |

| Record name | 1,2-Difluoroethane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6786 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

616.0 [mmHg], 616 mm Hg at 25 °C /from experimentally-derived coefficients/ | |

| Record name | 1,2-Difluoroethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2758 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,2-Difluoroethane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6786 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Volatile liquid | |

CAS No. |

624-72-6 | |

| Record name | 1,2-Difluoroethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=624-72-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Difluoroethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000624726 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Difluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3073214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Difluoroethane (FC-152) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-DIFLUOROETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2IQ22ABI8P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,2-Difluoroethane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6786 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Conformational Analysis of 1,2 Difluoroethane

Rotational Isomerism and Conformer Energetics

Rotation around the central carbon-carbon single bond in 1,2-difluoroethane gives rise to an infinite number of conformations. However, the most significant are the staggered and eclipsed conformations. The staggered conformations, where the substituents on one carbon atom are positioned between the substituents on the other, are energy minima. These include the anti conformation, where the two fluorine atoms are 180° apart, and the gauche conformation, where they are approximately 60° apart. The eclipsed conformations, where the substituents on both carbons are aligned, represent energy maxima.

Contrary to what might be expected from simple steric hindrance, where the bulky fluorine atoms would be predicted to be furthest apart, the gauche conformation of this compound is more stable than the anti conformation. wikipedia.orgchemeurope.com This phenomenon is a classic example of the gauche effect. wikipedia.orgchemeurope.com The equilibrium between these two states lies in favor of the gauche conformer. wikipedia.orgchemeurope.com Experimental and computational studies have established that in the gas phase, the gauche conformation is more stable by approximately 2.4 to 3.4 kJ/mol. chemeurope.com The F–C–C–F dihedral angle in the gauche conformer is experimentally determined to be about 72°, a deviation from the idealized 60° due to a balance of various interactions. wikipedia.orgacs.org In the liquid state, both gauche and anti conformers are present in roughly equal amounts and can easily interconvert. wikipedia.org

The energy landscape of this compound's internal rotation has been extensively studied. The energy difference (ΔE) between the anti and gauche conformers is a key parameter. Computational studies have placed the energy of the gauche conformer to be lower than the anti conformer, with one study reporting the gauche conformer to be more stable by approximately 0.8 kcal/mol. acs.org Another study using B3LYP calculations found the gauche conformation to be 4.2 kJ mol⁻¹ more stable than the anti conformation. acs.org

The barriers to rotation between the conformers have also been quantified. The energy barrier between the gauche and the eclipsed conformation (at a 0° dihedral angle) is approximately 31.5 kJ mol⁻¹. acs.org The barrier between the gauche conformation and the energy maximum at a 130° dihedral angle is about 11.4 kJ mol⁻¹. acs.org These barriers represent the energy required to rotate the molecule from one stable conformation to another.

| Conformation | Dihedral Angle (F-C-C-F) | Relative Energy (kcal/mol) | Source |

| Anti | 180° | 0.6 | |

| Gauche | ~72° | 0 | acs.org |

| Eclipsed (H/F) | 120° | 1.4 | |

| Totally Eclipsed (F/F) | 0° | 5.1 |

Note: The anti conformer's energy is relative to the more stable gauche conformer.

Equilibrium Between Gauche and Anti Conformational States

Theoretical Origins of the "Gauche Effect" in this compound

The most widely accepted explanation for the gauche effect in this compound is hyperconjugation. wikipedia.orgchemeurope.com This model posits that the stabilization of the gauche isomer arises from the donation of electron density from a carbon-hydrogen (C-H) σ bonding orbital into the antibonding orbital (σ*) of the adjacent carbon-fluorine (C-F) bond. wikipedia.orgic.ac.uk

Due to the high electronegativity of fluorine, the C-F σ* orbital is a good electron acceptor, while the C-H σ orbital is a relatively good electron donor. wikipedia.org In the gauche conformation, a C-H bond on one carbon is anti-periplanar (at an angle of approximately 180°) to the C-F bond on the neighboring carbon, allowing for optimal overlap between the σ(C-H) and σ*(C-F) orbitals. ic.ac.uk This interaction stabilizes the gauche conformer. In the anti conformation, this specific anti-periplanar arrangement between a C-H donor and a C-F acceptor is not present to the same extent. ic.ac.uk Natural Bond Orbital (NBO) analysis supports this, showing that the sum of hyperconjugative interactions is greater in the gauche form (16.6 kcal/mol) compared to the anti form (13.6 kcal/mol). ic.ac.uk

While hyperconjugation is a dominant factor, electrostatic interactions also contribute to the stability of the gauche conformer. acs.orgrsc.org An energy decomposition analysis (EDA) has shown that electrostatic interactions are more attractive in the gauche conformer than in the anti conformer. rsc.org This challenges the traditional view that dipole-dipole repulsion between the two polar C-F bonds would destabilize the gauche arrangement.

Steric repulsion, the repulsive force between electron clouds of non-bonded atoms, would intuitively favor the anti conformation where the fluorine atoms are furthest apart. wikipedia.org However, in this compound, the steric repulsion between the two small fluorine atoms in the gauche conformation is not strong enough to overcome the stabilizing effects of hyperconjugation and electrostatics. researchgate.netru.nl

The actual F-C-C-F dihedral angle of around 71-72° in the gauche conformer, rather than the ideal 60°, is a result of the balance between maximizing stabilizing hyperconjugative interactions and minimizing steric repulsion. wikipedia.orgchemeurope.comnih.gov The steric repulsion in the gauche rotamer does cause some structural adjustments, such as an increase in the C-C-F bond angles. wikipedia.orgchemeurope.com Ultimately, the preference for the gauche conformation is a net result of stabilizing electronic effects outweighing the destabilizing steric repulsion. acs.orgru.nl

Role of Electrostatic Interactions and Dipole Moment Considerations

Environmental and Structural Modulations of Conformational Equilibrium

The delicate balance between the gauche and anti conformers of this compound is not static; it can be significantly influenced by external environmental factors such as temperature and the surrounding solvent medium. These factors can alter the relative populations of the conformers and even modulate their fine structural parameters.

The relative populations of the gauche and anti conformers of this compound are governed by the Boltzmann distribution and are therefore sensitive to temperature changes. In the gas phase, the gauche form is the dominant and more stable conformer. chemeurope.comwikipedia.org However, as the temperature changes, so does the equilibrium between the conformers. At higher temperatures, the population of the less stable anti conformer increases due to the increased entropic contribution to the system's free energy. jst.go.jp

Experimental studies have provided detailed insights into this temperature dependence. When cooled to cryogenic temperatures, this compound in the liquid form shows roughly equal abundance of the gauche and anti (trans) conformers, which interconvert easily. wikipedia.org Gas electron diffraction studies conducted at room temperature indicated the presence of only the gauche conformation. researchgate.net However, it is possible to trap the unstable anti conformer in argon matrices at very low temperatures, allowing for its spectroscopic characterization. researchgate.net

Temperature not only affects the population ratio but also influences the molecule's geometry. High-resolution infrared spectroscopy combined with computational studies has revealed subtle structural differences between the conformers. wikipedia.org One study indicates that the carbon-carbon bond length is slightly longer in the anti-rotamer (151.4 pm) compared to the gauche (150 pm). wikipedia.org Conversely, another study reports the C-C bond is shorter in the gauche conformer (1.506 Å) than in the anti (1.520 Å). ru.nl The steric repulsion between the fluorine atoms in the gauche conformer leads to an increase in the F-C-C-F dihedral angle from an ideal 60° to about 71-74.5° and an expansion of the C-C-F bond angles. wikipedia.orgresearchgate.net

Table 1: Structural Parameters of this compound Conformers

| Parameter | Gauche Conformer | Anti Conformer | Source(s) |

|---|---|---|---|

| F-C-C-F Dihedral Angle | ~71° - 74.5° | 180° | wikipedia.orgresearchgate.net |

| C-C Bond Length | 150 pm or 1.506 Å | 151.4 pm or 1.520 Å | wikipedia.orgru.nl |

| C-C-F Bond Angle | Increased by ~3.2° (relative to ideal) | Not specified | wikipedia.org |

Note: Conflicting data exists for the C-C bond length between different studies.

The conformational equilibrium of this compound is notably sensitive to the polarity of the solvent environment. wikipedia.orgyoutube.com The gauche conformer is more polar than the anti conformer. Consequently, polar solvents tend to stabilize the gauche form more effectively through dipole-dipole interactions, thereby increasing the energy difference between the gauche and anti states and making the gauche preference even more pronounced. jst.go.jpyoutube.com

This solvent-induced stabilization is a general phenomenon observed in many halogenated ethanes. For instance, while 1,2-dichloroethane (B1671644) favors the anti conformer in the gas phase, polar solvents can lower the energy of its gauche conformer to such an extent that it becomes the preferred form in solution. msu.edu In this compound, where the gauche form is already favored, polar solvents further enhance this preference. youtube.com

Computational studies on analogous fluorinated compounds, such as fluorinated piperidines, corroborate this principle, showing that increasing solvent polarity leads to a greater stabilization of the more polar conformer. d-nb.infonih.gov For example, computational analysis of 3,5-difluoropiperidine (B12995073) showed an increasing stability of the more polar axial conformer with rising solvent polarity, from benzene (B151609) to water. d-nb.info This principle highlights the crucial role of the surrounding medium in modulating the delicate energetic balance that dictates molecular shape. The gauche effect itself is highly sensitive to these solvent effects due to the significant difference in polarity between the two primary conformers. wikipedia.orgchemeurope.com

Temperature-Dependent Conformational Population and Structure

Comparative Conformational Investigations with Analogous Halogenated Ethanes and Fluorinated Derivatives

Comparing the conformational behavior of this compound with its heavier halogen analogues (1,2-dichloroethane, 1,2-dibromoethane, 1,2-diiodoethane) provides critical context for understanding the uniqueness of the fluorine gauche effect. While hyperconjugation is present in all 1,2-dihaloethanes, its stabilizing influence is overcome by other factors in compounds with larger halogens. researchgate.net

For halogens larger than fluorine, such as chlorine, bromine, and iodine, steric repulsion (specifically Pauli repulsion) between the halogen atoms becomes the dominant factor. msu.eduresearchgate.netjst.go.jp This steric clash destabilizes the gauche conformer, making the anti conformation energetically favorable. msu.eduresearchgate.net In 1,2-dichloroethane, for example, the anti conformer is more stable than the gauche by approximately 6.7 kJ mol⁻¹. acs.org This contrasts sharply with this compound, where the small size of the fluorine atoms results in weak steric repulsion, allowing the stabilizing hyperconjugative interactions to dictate a gauche preference. jst.go.jpresearchgate.net The gauche conformer of this compound is more stable than the anti by about 2.4 to 4.2 kJ/mol in the gas phase. chemeurope.comacs.org

Studies on other fluorinated derivatives further illuminate these conformational principles. In a series of 2-substituted-1-fluoroethanes, the conformational preference is a result of competing electrostatic interactions and hyperconjugation. rsc.org The balance of these forces depends on the nature of the second substituent. For example, a computational study comparing this compound with related sulfur-containing compounds found that the gauche preference is maintained in (2-fluoroethyl)(methyl)sulfoxide and (2-fluoroethyl)(methyl)sulfone, but the sulfide (B99878) analogue shows a slight preference for the anti conformation. rsc.org This demonstrates that the electronic properties of the vicinal group play a crucial role in modulating the gauche effect.

Table 2: Comparative Gauche-Anti Energy Differences (ΔE = E_anti - E_gauche)

| Compound | ΔE (kJ/mol) | More Stable Conformer | Primary Reason for Preference | Source(s) |

|---|---|---|---|---|

| This compound | -2.4 to -4.2 | Gauche | Hyperconjugation > Steric Repulsion | chemeurope.comacs.org |

| 1,2-Dichloroethane | +6.7 | Anti | Steric Repulsion > Hyperconjugation | msu.eduacs.org |

| 1,2-Dibromoethane | > +6.7 | Anti | Increased Steric Repulsion | researchgate.net |

| 1,2-Diiodoethane | Not specified | Anti | Strong Steric Repulsion | wikipedia.org |

A negative ΔE indicates the gauche conformer is more stable.

This comparative analysis underscores that the conformational landscape of substituted ethanes is a result of a sophisticated interplay between steric, electrostatic, and stereoelectronic (hyperconjugative) forces. The anomalous behavior of this compound is a direct consequence of the unique properties of the fluorine atom—its high electronegativity and small size.

Advanced Spectroscopic Characterization of 1,2 Difluoroethane Conformers

Vibrational Spectroscopy (Infrared and Raman) for Conformer Identification and Spectral Assignment

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, has been instrumental in identifying the distinct conformers of 1,2-difluoroethane. aip.org By analyzing the vibrational spectra in different physical states (gas, liquid, and solid) and at various temperatures, researchers have been able to assign specific spectral features to the gauche and trans forms. researchgate.netaip.org

In the gaseous and liquid states, this compound exists as a mixture of both conformers. aip.org The gauche conformer is predominant, and its spectral transitions can be assigned with confidence due to well-defined infrared band contours and Raman depolarization ratios. aip.org The anti rotamer, being higher in energy, is less abundant but its presence is confirmed by specific bands that are absent in the low-temperature solid-state spectra, where the molecule exists predominantly in the more stable gauche form. acs.org For instance, a band observed near 285 cm⁻¹ in the gas-phase infrared spectrum is assigned to the anti rotamer as it disappears upon freezing. acs.org

The temperature dependence of Raman band intensities has been used to determine the enthalpy difference (ΔH) between the two conformers. By measuring the relative intensities of bands assigned to the F-C-C-F bending modes for the gauche (around 503 cm⁻¹) and trans (around 461 cm⁻¹) forms, the energy separation was calculated to be approximately 1.98 ± 0.08 kcal/mol in the liquid phase. aip.org High-resolution infrared spectroscopy has enabled the detailed rotational analysis of specific vibrational bands, such as the antisymmetric CH₂ stretching mode (ν₇) and the antisymmetric CF bending mode (ν₁₈) of the anti rotamer, providing precise rotational constants for this less stable conformer. acs.org

Table 1: Selected Vibrational Frequencies for this compound Conformers

| Conformer | Vibrational Mode | Frequency (cm⁻¹) | Spectroscopic Method |

|---|---|---|---|

| Gauche | F-C-C-F Bending | 503 | Raman (Liquid) aip.org |

| Trans | F-C-C-F Bending | 461 | Raman (Liquid) aip.org |

| Trans | Antisymmetric CF Bend (ν₁₈) | 284.260 | Infrared (Gas) acs.org |

| Trans | Antisymmetric CH₂ Stretch (ν₇) | 3001.89 | Infrared (Gas) acs.org |

Gas Electron Diffraction for Precise Molecular Structure Determination

Gas electron diffraction (GED) is a powerful technique for determining the precise molecular structure of molecules in the gas phase. Studies on this compound have successfully identified both gauche and trans conformers and provided accurate measurements of their geometric parameters. acs.org

Early GED studies at room temperature primarily identified the dominant gauche conformation. capes.gov.br Later investigations conducted at various temperatures (e.g., 22°C, 203°C, and 420°C) confirmed the presence of both a lower-energy gauche form and a higher-energy trans form. acs.org By simultaneously fitting the diffraction data with rotational constants from microwave spectroscopy, a detailed structural analysis was performed. researchgate.netacs.org

These studies have yielded precise values for bond lengths and bond angles. For the gauche conformer, the F-C-C-F dihedral angle has been determined to be around 70-74.5°. researchgate.netcapes.gov.br The analysis also revealed subtle differences in the geometries of the two conformers. For instance, high-resolution infrared spectroscopy data implies a 2.5° increase in the CCF bond angle when going from the anti to the gauche rotamer, which is consistent with greater repulsion between the CF bond dipoles in the gauche form. acs.org

Table 2: Geometric Parameters of this compound Conformers from Gas Electron Diffraction

| Parameter | Gauche Conformer | Trans Conformer | Reference |

|---|---|---|---|

| Bond Lengths (rₐ, Å) | |||

| r(C-C) | 1.503 (3) | (assumed same as gauche) | acs.org |

| r(C-F) | 1.389 (2) | (assumed same as gauche) | acs.org |

| r(C-H) | 1.103 (4) | (assumed same as gauche) | acs.org |

| Bond Angles (∠, °) | |||

| ∠CCF | 110.3 (1) | (assumed same as gauche) | acs.org |

| ∠CCH | 111.0 (10) | (assumed same as gauche) | acs.org |

| ∠HCH | 108.5 (16) | (assumed same as gauche) | acs.org |

| Dihedral Angle (φ, °) | |||

| φ(FCCF) | 70-74.5 | 180 (fixed) | researchgate.netacs.orgcapes.gov.br |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹⁹F) for Conformational Energy Estimation and Spatial Proximity

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly of ¹H and ¹⁹F nuclei, provides valuable insights into the conformational equilibrium and spatial arrangement of this compound. researchgate.netresearchgate.net The spectra are complex, classified as AA'A''A'''XX', because while the protons and fluorine atoms are chemically equivalent, they are magnetically non-equivalent due to different spin-spin coupling interactions in the gauche and trans conformers. researchgate.net

By analyzing the temperature dependence of the vicinal coupling constants (³J), the energy difference between the conformers can be estimated. Gas-phase high-resolution ¹H and ¹⁹F NMR spectroscopy has been used to determine the conformational energy difference (ΔE) between the gauche and trans states to be approximately -0.8 kcal/mol, confirming the higher stability of the gauche form in an unperturbed state, free from solvent interactions. rsc.orgrsc.org

NMR studies in nematic liquid crystal solvents have also been employed to determine the relative geometry of the molecule. researchgate.net These experiments have shown that the interconversion between the two gauche rotamers is slow compared to the reorientational motion of the molecule. researchgate.net The principal structural result from these studies is the determination of the F-C-C-F dihedral angle in the gauche conformer to be between 69° and 70°, a value that is quite insensitive to variations in other internal coordinates. researchgate.net This technique reinforces the understanding of the spatial proximity of the fluorine atoms in the preferred gauche conformation.

Microwave Spectroscopy for Dihedral Angle and Rotational Constant Analysis

Microwave spectroscopy offers a high-precision method for determining the rotational constants and, consequently, the detailed molecular structure of polar molecules like the gauche conformer of this compound. aip.org The trans conformer, having a center of symmetry, possesses no dipole moment and is therefore microwave inactive.

Early microwave studies identified the rotational constants for the normal isotopic species in the gauche form and provided an initial estimate of the F-C-C-F dihedral angle at 73 ± 4°. aip.orgd-nb.info Subsequent, more precise investigations involving multiple isotopic species (e.g., ¹³C and deuterium (B1214612) substituted) have allowed for a complete determination of the structural parameters of the gauche conformer without assuming values for bond lengths or angles. aip.orgaip.org

These comprehensive analyses have yielded a precise F-C-C-F dihedral angle of 71.0(3)°. aip.orgaip.org The rotational constants obtained from these experiments are crucial for benchmarking theoretical calculations and for combined analyses with gas electron diffraction data to refine the molecular structure. researchgate.net The spectra of excited torsional states have also been analyzed, providing information about the potential energy barrier for rotation around the C-C bond. aip.org

Table 3: Rotational Constants and Structural Parameters for gauche-1,2-Difluoroethane from Microwave Spectroscopy

| Parameter | Value | Reference |

|---|---|---|

| Rotational Constants (MHz) | ||

| A | 10070.36 | aip.org |

| B | 4991.24 | aip.org |

| C | 3855.43 | aip.org |

| Structural Parameters | ||

| r(C-C) | 1.493(8) Å | aip.orgaip.org |

| r(C-F) | 1.390(3) Å | aip.orgaip.org |

| ∠CCF | 110.6(5)° | aip.orgaip.org |

| φ(FCCF) Dihedral Angle | 71.0(3)° | aip.orgaip.org |

Threshold Photoelectron Spectroscopy for Ionization Energies and Metastable Dissociation Channels

Threshold Photoelectron Spectroscopy (TPES) is a technique used to determine the ionization energies of molecules and to study the dissociation pathways of the resulting ions. For this compound, the HeI photoelectron spectrum shows multiple bands corresponding to the ionization of electrons from different molecular orbitals. worldscientific.com

The first adiabatic ionization energy for this compound has been reported, providing a measure of the energy required to remove the least tightly bound electron from the molecule. worldscientific.com Studies on related fluorinated ethanes using photoionization mass spectrometry and threshold photoelectron-photoion coincidence spectroscopy reveal complex fragmentation patterns upon ionization. researchgate.netacs.org

When this compound is ionized, the parent ion (C₂H₄F₂⁺) can be formed in a metastable state. dtic.mil This means the ion is initially stable but has enough internal energy to dissociate over time. The study of these metastable dissociation channels provides insight into the chemical dynamics of the cation. For instance, in clusters of 1,1-difluoroethane (B1215649), which is closely related, fragmentation leads to the generation of various product ions, and the dissociation pathways are found to be dependent on the cluster size. dtic.mil While specific TPES data focusing solely on the dissociation channels of this compound conformers is limited in the provided context, the technique is fundamentally suited for determining their ionization energies and exploring how the initial conformation might influence subsequent ion fragmentation.

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| 1,1-difluoroethane |

| 1,2-dibromoethane |

| 1,2-dichloro-1,2-difluoroethane (B3190508) |

| 1,2-dichloroethane (B1671644) |

| This compound |

| 1,2-difluoroethylene |

| 2,3-difluorobutane |

| 2-fluoroethanol |

| Ammonia |

| Carbon Monoxide |

| cis-1,2-difluoroethene |

| Dimethyl ether |

| Ethane (B1197151) |

| Ethylene (B1197577) |

| Formaldehyde |

| Hexafluoropropene |

| Hydrogen Fluoride (B91410) |

| Methane |

| Molybdenum hexacarbonyl |

| Nitrogen oxides |

| Oxygen |

| Paraformaldehyde |

| Pentane |

| Tetrafluoroethylene |

| trans-1,2-difluoroethene |

| Trifluoroacetone |

| Trifluoroethene |

Computational Chemistry Approaches to 1,2 Difluoroethane

Ab Initio Quantum Chemical Calculations

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, have been extensively used to investigate the conformational landscape of 1,2-difluoroethane.

The Hartree-Fock (HF) method, which approximates the many-electron wavefunction as a single Slater determinant, has been found to be generally insufficient on its own to correctly predict the gauche effect in this compound. researchgate.net HF calculations, even with reasonably large basis sets, often erroneously predict the anti conformer to be more stable than the gauche conformer. conicet.gov.artaylorfrancis.com

To account for electron correlation, which is neglected in the HF approximation, Møller-Plesset perturbation theory, particularly at the second order (MP2), is frequently employed. nih.govdesy.de The inclusion of electron correlation through MP2 is crucial for accurately describing the subtle energetic balance in this compound. taylorfrancis.com Studies have shown that MP2 calculations, in contrast to HF, correctly predict the gauche conformer to be the global minimum. conicet.gov.arresearchgate.net The choice of basis set in conjunction with the MP2 method significantly influences the calculated energy difference between the conformers. desy.de

| Method | Basis Set | ΔE (gauche - anti) | Reference |

|---|---|---|---|

| HF | 6-31G** | Positive (anti more stable) | researchgate.net |

| MP2 | 6-311++G(3df,3pd) | Negative (gauche more stable) | acs.org |

| MP2 | aug-cc-pVTZ | Negative (gauche more stable) | acs.org |

| MP2 | cc-pVTZ | Negative (gauche more stable) | nih.gov |

For even higher accuracy, coupled cluster (CC) theory is considered the "gold standard" in quantum chemistry. maplesoft.comresearchgate.net The CCSD(T) method, which includes single and double excitations iteratively and a perturbative treatment of triple excitations, provides a very accurate description of electron correlation. wikipedia.org

In the context of this compound, CCSD(T) calculations have been used to obtain benchmark-quality conformational energies. nih.govacs.org These high-level calculations confirm that the gauche conformer is indeed more stable than the anti conformer. researchgate.netresearchgate.net The results from CCSD(T) are often used to assess the performance of other, more computationally economical methods. nih.govacs.org For instance, relaxed torsional potentials of this compound have been obtained at the CCSD(T)//MP2 level of theory with the cc-pVTZ basis set, providing a detailed picture of the energy landscape. nih.gov

| Method | Basis Set | ΔE (gauche - anti) | Reference |

|---|---|---|---|

| CCSD(T) | cc-pVTZ | Gauche is global minimum | nih.gov |

| CCSD(T) | ANO | Gauche more stable | researchgate.netresearchgate.net |

| CCSD(T) | aug-cc-pVQZ | -0.8 kcal/mol | acs.org |

The choice of basis set is a critical aspect of obtaining reliable computational results for this compound. The basis set determines the flexibility of the mathematical functions used to represent the molecular orbitals. For conformational studies, it is essential to use basis sets that are flexible enough to describe the changes in electron distribution upon rotation around the C-C bond.

Pople-style basis sets, such as 6-311G(d,p), and correlation-consistent basis sets from Dunning, like the cc-pVTZ and aug-cc-pVTZ series, are commonly employed. nih.govdesy.deacs.org The inclusion of polarization functions (e.g., d, p) and diffuse functions (indicated by '+' or 'aug-') is particularly important. desy.de Diffuse functions are crucial for accurately describing the tails of the wavefunctions and are important for systems with lone pairs and for capturing weak non-covalent interactions. desy.de

Studies have shown that the basis set superposition error (BSSE), which can artificially favor more compact structures, can have a non-negligible effect on the calculated conformational energy differences, especially with smaller basis sets. desy.de The counterpoise correction method can be used to estimate and correct for this error. desy.de

Utilization of Coupled Cluster Theory (e.g., CCSD(T)) for High-Accuracy Calculations

Density Functional Theory (DFT) Implementations

Density Functional Theory (DFT) has become a popular and computationally efficient method for studying molecular systems, including this compound. DFT methods approximate the complex many-electron problem by focusing on the electron density.

The accuracy of a DFT calculation is highly dependent on the chosen exchange-correlation (XC) functional, which approximates the quantum mechanical effects of exchange and correlation. A variety of XC functionals have been applied to this compound.

The B3LYP functional, a hybrid functional that mixes Hartree-Fock exchange with DFT exchange and correlation, is widely used and generally provides a good balance of accuracy and computational cost. taylorfrancis.comresearchgate.netresearchgate.net Studies have shown that B3LYP correctly predicts the gauche conformer as being more stable. researchgate.net

Other functionals, such as B3PW91 and the Minnesota functionals like M05-2X, have also been employed. researchgate.netresearchgate.net The M05-2X functional, in particular, is designed to perform well for non-covalent interactions, which can be relevant to the gauche effect. researchgate.netsouthampton.ac.uk Comparisons between different functionals are common in the literature to assess their performance for this specific chemical problem. conicet.gov.arnih.gov

| Functional | Basis Set | Key Finding | Reference |

|---|---|---|---|

| B3LYP | 6-311+G(d,p) | Correctly predicts gauche preference | taylorfrancis.com |

| B3LYP | Def2-TZVPP | Shows greater stability of the gauche conformer | researchgate.net |

| M05-2X | 6-311+G(d,p) | Good correspondence with higher-level methods | southampton.ac.uk |

| B3PW91 | 6-31G(d) | Used for optimization in cis/trans conformer studies | researchgate.net |

A standard computational protocol involves first optimizing the molecular geometry of the different conformers (e.g., gauche and anti) to find the minimum energy structures on the potential energy surface. ajol.infomolssi.org This is followed by the calculation of vibrational frequencies at these optimized geometries. ajol.inforesearchgate.net

The vibrational frequency calculations serve two main purposes. First, they confirm that the optimized structure is a true minimum (all real frequencies) or a transition state (one imaginary frequency). faccts.de Second, they provide theoretical vibrational spectra that can be compared with experimental data from infrared and Raman spectroscopy. researchgate.net The zero-point vibrational energy (ZPVE) correction, obtained from the frequency calculations, is also important for obtaining accurate conformational energy differences.

| Method/Basis Set | F-C-C-F Dihedral Angle (°) | Reference |

|---|---|---|

| Electron Diffraction (Gas Phase) | 74.5 | researchgate.net |

| CCSD(T)//MP2/cc-pVTZ | 69.7 | nih.gov |

| M05-2X/6-311+G(d,p) | 72 | southampton.ac.uk |

Evaluation of Exchange-Correlation Functionals (e.g., B3LYP, B3PW91, M05-2X)

Advanced Quantum Mechanical Analyses for Electronic Structure and Interactions

Natural Bond Orbital (NBO) analysis is a computational method that translates complex wavefunctions into the familiar language of Lewis structures, depicting localized bonds and lone pairs. uni-muenchen.de This approach is particularly insightful for understanding stereoelectronic effects, such as the gauche effect observed in this compound, where the gauche conformer is more stable than the anti conformer. researchgate.net

NBO analysis reveals that the preference for the gauche conformation in this compound is largely due to vicinal hyperconjugative interactions. acs.org Specifically, it points to the stabilizing interaction between the filled σ C-H bonding orbitals and the empty σ* C-F antibonding orbitals when they are in an anti-periplanar arrangement. acs.orgic.ac.uk This delocalization of electron density from a donor orbital to an acceptor orbital results in a net stabilization of the molecule. uni-muenchen.de

In the gauche conformer, there are two such σ C-H → σ* C-F interactions. ic.ac.uk These are supplemented by two σ C-H → σ* C-H interactions and two weaker σ C-F → σ* C-H interactions. ic.ac.uk In contrast, the anti-periplanar conformation features four σ C-H → σ* C-H interactions and two σ C-F → σ* C-F interactions. ic.ac.uk The sum of these hyperconjugative interactions is greater in the gauche conformer, contributing significantly to its lower energy. ic.ac.uk

The stabilization energy, often denoted as E(2), quantifies the strength of these donor-acceptor interactions. uni-muenchen.de For this compound, the E(2) values clearly indicate that the σ C-H → σ* C-F hyperconjugation is a dominant factor in the gauche preference.

Table 1: NBO Interaction Energies (E2) for Gauche and Anti this compound

| Interaction Type | Gauche Conformer (kcal/mol) | Anti Conformer (kcal/mol) |

|---|---|---|

| σ C-H → σ* C-F | 4.9 (x2) | - |

| σ C-H → σ* C-H | 2.6 (x2) | 2.5 (x4) |

| σ C-F → σ* C-H | 0.8 (x2) | - |

| σ C-F → σ* C-F | - | 1.8 (x2) |

| Total Stabilization | 16.6 | 13.6 |

Data adapted from H. Rzepa's blog post on the conformation of this compound. ic.ac.uk

The Interacting Quantum Atoms (IQA) approach offers a powerful method for partitioning the total energy of a molecule into intra-atomic and interatomic contributions. mdpi.com This allows for a detailed analysis of the interactions that stabilize or destabilize a particular molecular conformation. IQA is often used in conjunction with the Quantum Theory of Atoms in Molecules (QTAIM), which defines atoms as distinct regions in space based on the topology of the electron density. mdpi.comnih.gov

For this compound, IQA studies have been instrumental in dissecting the gauche effect. acs.org This analysis goes beyond orbital-based models to provide a real-space perspective on the energetic contributions. The total energy is decomposed into terms representing atomic self-energies and the interaction energies between all pairs of atoms. The interaction energy itself is further broken down into classical electrostatic (Coulombic) and quantum mechanical exchange-correlation components. scm.com

An IQA analysis of this compound reveals that while hyperconjugation (a component of the exchange-correlation energy) is significant, electrostatic interactions also play a crucial role in the preference for the gauche conformer. acs.org Some studies suggest that the electrostatic polarization of the molecule is a key driver of the gauche effect. acs.org

Table 2: IQA Energy Differences (ΔE = E_anti - E_gauche) for this compound

| Energy Contribution | Energy Difference (kJ/mol) |

|---|---|

| Intra-atomic Energy | -11.9 |

| Interatomic Exchange-Correlation Energy | -20.9 |

| Interatomic Electrostatic Energy | +37.8 |

| Total Energy Difference (IQA) | +5.0 |

| Total Energy Difference (Calculated) | +4.2 |

Data adapted from an IQA study on the gauche effect. acs.org A positive total energy difference indicates that the gauche conformer is more stable.

The IQA method has also been compared to NBO analysis. acs.org While there is often good agreement in identifying important interactions, IQA can sometimes reveal effects that NBO may not, such as through-space interactions between the fluorine atoms in the gauche conformer of this compound. acs.org

Molecular Orbital (MO) theory describes chemical bonding in terms of delocalized molecular orbitals that extend over the entire molecule. csus.eduwikipedia.org These MOs are formed from the linear combination of atomic orbitals (LCAO). wikipedia.org Qualitative MO diagrams provide a visual representation of the energy levels of these orbitals and how they are populated by electrons.

For a molecule like this compound, a full MO diagram can be complex. However, a qualitative understanding can be gained by considering the interactions between the fragment molecular orbitals (FMOs) of two CH₂F radicals. researchgate.net This approach helps to rationalize the conformational preferences from an orbital interaction perspective.

The key interactions to consider are those between the filled and empty orbitals of the two fragments. The stability of the gauche conformer can be explained by favorable hyperconjugative interactions between antiperiplanar sigma orbitals, which is a concept that aligns with the findings from NBO analysis. researchgate.net These interactions lead to a net stabilization of the gauche conformation.

While a detailed, quantitative MO diagram for this compound is computationally generated, a qualitative diagram for a simpler diatomic molecule like difluorine (F₂) can illustrate the basic principles. In F₂, the atomic orbitals of the two fluorine atoms combine to form bonding and antibonding MOs. The electrons fill these orbitals starting from the lowest energy level.

Table 3: General MO Configuration for a Diatomic Molecule

| Molecular Orbital | Energy Level | Character |

|---|---|---|

| σ | High | Antibonding |

| π | Intermediate | Antibonding |

| π | Intermediate | Bonding |

| σ | Low | Bonding |

This is a generalized representation and the exact ordering of MOs can vary. wikipedia.orglibretexts.org

In the context of this compound, Kohn-Sham molecular orbital analyses have shown that hyperconjugative orbital interactions favor the gauche conformation not just for fluorine, but for other halogens as well. researchgate.net

Interacting Quantum Atoms (IQA) and Quantum Theory of Atoms in Molecules (QTAIM) for Energy Decomposition

Direct Dynamics Studies and Reaction Path Investigations

Direct dynamics studies are computational methods that simulate the time evolution of a chemical reaction by calculating the potential energy and forces "on the fly" from an electronic structure theory, without the need for a pre-calculated potential energy surface. researchgate.netnih.gov This approach is particularly useful for studying reaction mechanisms, energy partitioning among products, and the dynamics of unimolecular decomposition.

For this compound, direct dynamics simulations have been used to investigate its unimolecular decomposition reactions over a range of energies. researchgate.net These studies have identified several decomposition channels, including four-center HF elimination, C-C bond rupture, and hydrogen-atom dissociation, with HF elimination being the most prominent. researchgate.net The kinetics of these reactions were found to be first-order.

Reaction path investigations often involve locating transition states and calculating the intrinsic reaction coordinate (IRC) to connect reactants, transition states, and products. For the reaction of F₂ with ethylene (B1197577) (C₂H₄), which can lead to this compound, computational studies have explored the reaction mechanism. aip.orgnycu.edu.tw These investigations have proposed a two-step diradical mechanism, where the initial attack of F₂ on C₂H₄ forms a diradical intermediate. aip.org

The computational search for a direct, concerted addition reaction path for F₂ + C₂H₄ to form this compound has also been a subject of study. nycu.edu.tw High-level ab initio calculations are employed to determine the energetics of the reaction, including barrier heights and the stability of intermediates. aip.org

Table 4: Investigated Decomposition Channels for this compound

| Decomposition Channel | Products | Relative Importance |

|---|---|---|

| Four-center HF elimination | Fluoroethene + HF | Primary |

| C-C bond rupture | 2 CH₂F radicals | Secondary |

| Hydrogen-atom dissociation | C₂H₃F₂ radical + H atom | Tertiary |

Based on findings from classical trajectory methods. researchgate.net

These direct dynamics and reaction path studies provide a detailed, time-resolved picture of the chemical transformations involving this compound, complementing the static analyses of its electronic structure and conformational preferences.

Synthesis Methodologies and Precursor Chemistry of 1,2 Difluoroethane

Dehydrohalogenation Routes from Chloro-Difluoroethane Precursors

Dehydrohalogenation reactions, specifically dehydrochlorination, are a common method for creating double bonds in fluorinated molecules. While this route does not directly produce 1,2-difluoroethane, it is a critical step in a potential two-step synthesis that begins with chloro-difluoroethane precursors. The primary product of this dehydrochlorination is 1,2-difluoroethene (B157984).

The process involves the elimination of hydrogen chloride (HCl) from precursors such as 1-chloro-1,2-difluoroethane (B1345967) (HCFC-142a) or 2-chloro-1,2-difluoroethane (HCFC-142). beilstein-journals.orgnih.govbeilstein-journals.org This reaction can be conducted in either the gas or liquid phase and is often facilitated by a range of metal-based catalysts. beilstein-journals.orggoogleapis.com To obtain the target compound, this compound, the resulting 1,2-difluoroethene would require a subsequent hydrogenation step to saturate the carbon-carbon double bond.

Research and patent literature describe various catalysts effective for the initial dehydrochlorination step. beilstein-journals.orgbeilstein-journals.org

Table 1: Catalysts for Dehydrochlorination of Chloro-Difluoroethane Precursors to 1,2-Difluoroethene

| Precursor(s) | Catalyst(s) | Phase | Reference(s) |

| 1-chloro-1,2-difluoroethane (HCFC-142a) | Metal-based catalysts including Fe, Mg, Ca, Ni, Zn, Pd, Li, Na, or Ru. | Gas or Liquid | beilstein-journals.orgbeilstein-journals.org |

| 2-chloro-1,2-difluoroethane (HCFC-142) | Metal-based catalysts including Fe, Mg, Ca, Ni, Zn, Pd, Li, Na. | Gas or Liquid | beilstein-journals.orgbeilstein-journals.org |

Reduction Methods from Highly Halogenated Ethanes (e.g., 1,1,1,2-Tetrachloro-2,2-difluoroethane)

The synthesis of this compound can be achieved by the chemical reduction of more heavily halogenated ethane (B1197151) molecules, where chlorine atoms are systematically replaced by hydrogen. This approach often involves a multi-step sequence.

A notable pathway starts with a highly chlorinated-fluorinated ethane, such as 1,1,2,2-tetrachloro-1,2-difluoroethane (B1219685) (CFC-112). beilstein-journals.orgnih.gov This precursor can be reduced to form the intermediate 1,2-dichloro-1,2-difluoroethane (B3190508) (HCFC-132). beilstein-journals.orgnih.gov This initial reduction step can be accomplished using potent reducing agents like lithium aluminum hydride (LiAlH₄) or through photoreduction techniques. beilstein-journals.orgnih.gov

The subsequent conversion of 1,2-dichloro-1,2-difluoroethane to this compound involves the hydrogenolysis of the remaining carbon-chlorine bonds. This step replaces the two chlorine atoms with hydrogen atoms. Catalytic hydrogenolysis, reacting the intermediate with hydrogen gas in the presence of a transition metal catalyst, is a viable method for this transformation. google.com

Catalytic Synthesis Pathways (Gas-Phase and Liquid-Phase Processes)

Direct catalytic synthesis provides a more streamlined approach to producing this compound, particularly through gas-phase processes that are often suitable for industrial-scale production. google.compatsnap.com

A patented two-step gas-phase catalytic method starts with basic and inexpensive raw materials: ethylene (B1197577) and chlorine. google.compatsnap.com

Chlorination: In the first step, ethylene (CH₂=CH₂) and chlorine (Cl₂) are heated over a catalyst to produce a mixture of chlorinated ethanes, primarily 1,2-dichloroethane (B1671644) and 1,1,2-trichloroethane. google.com

Fluorination: This chlorinated mixture is then heated with hydrogen fluoride (B91410) (HF) in a second reactor containing a fluorination catalyst. This step substitutes chlorine atoms with fluorine, yielding a final product stream containing this compound and 1,1,2-trifluoroethane. google.com

This method is noted for its use of readily available raw materials and producing a product that is simple to purify, making it amenable to industrial application. google.compatsnap.com

Table 2: Gas-Phase Catalytic Synthesis of this compound from Ethylene

| Step | Reactants | Catalyst(s) | Temperature (°C) | Key Details | Reference(s) |

| 1. Chlorination | Ethylene, Chlorine | Nickel-Aluminum (Ni-Al) composite (45:55 molar ratio) | 250–600 | Produces a mixture of 1,2-dichloroethane and 1,1,2-trichloroethane. Molar ratio of ethylene to chlorine is 1:0.1-5. | google.com |

| 2. Fluorination | Chlorinated ethane mixture, Hydrogen Fluoride (HF) | Composite catalysts of one or more of Cr, Cu, Zn, Mg, Co, In. | 200–550 | Chlorine atoms are replaced by fluorine to generate this compound. | google.com |

Other reported synthesis methods include liquid-phase reactions, such as the treatment of ethylene glycol with diethylaminosulfur trifluoride, though this can generate significant industrial waste. google.com

Role of this compound as an Intermediate and Precursor in the Synthesis of Other Fluorinated Organic Compounds

This compound serves as a valuable intermediate and precursor in the production of other fluorine-containing organic compounds. google.comsmolecule.com Its primary role as a synthetic building block is in the manufacture of vinyl fluoride. google.com

Vinyl fluoride is a crucial monomer used in the production of high-performance polymers, specifically polyvinyl fluoride (PVF). The synthesis of vinyl fluoride from this compound is accomplished through a dehydrofluorination reaction, where a molecule of hydrogen fluoride (HF) is eliminated from the ethane structure to form a carbon-carbon double bond. google.com This process can be activated by heat to achieve a smooth reaction. google.com

Beyond its use as a chemical intermediate, this compound is also identified as having high industrial value for applications such as refrigerants and aerosol propellants. google.com

Reaction Mechanisms and Kinetics of 1,2 Difluoroethane

Atmospheric Degradation Mechanisms

The primary route for the removal of 1,2-difluoroethane (CH₂FCH₂F) from the atmosphere is through degradation initiated by radical species. nih.gov This process is critical in determining the atmospheric lifetime of the compound.

The dominant degradation pathway for this compound in the troposphere is its reaction with photochemically-produced hydroxyl (OH) radicals. nih.gov This reaction proceeds via hydrogen atom abstraction, initiating a cascade of subsequent reactions. wikipedia.orgresearchgate.net The initial step is as follows:

CH₂FCH₂F + OH → CH₂FCHF• + H₂O wikipedia.org

The resulting fluoroethyl radical (CH₂FCHF•) is then rapidly oxidized in the presence of atmospheric oxygen (O₂). wikipedia.org This leads to the formation of a peroxy radical (CH₂FCHFO₂•), which subsequently reacts with nitric oxide (NO) to form an alkoxy radical (CH₂FCHFO•). wikipedia.org The ultimate end products of this degradation chain include formyl fluoride (B91410) (HCOF), which can further decompose into hydrogen fluoride (HF) and carbon monoxide (CO). wikipedia.org

The rate of this initial reaction has been the subject of numerous experimental and theoretical studies. The kinetics are temperature-dependent and crucial for calculating the atmospheric lifetime of this compound, which is estimated to be between 140 and 180 days. nih.govwikipedia.org Measurements using techniques such as flash photolysis resonance-fluorescence have provided precise rate constants over a range of temperatures. acs.org

Table 1: Rate Constants for the Reaction of this compound with OH Radicals

| Rate Constant (k) in cm³ molecule⁻¹ s⁻¹ | Temperature (K) | Method | Source |

|---|---|---|---|

| 1.12 x 10⁻¹³ | Not specified | Calculated | nih.gov |

| 9.1 x 10⁻¹⁴ | Not specified | Calculated | nih.gov |

| k(T) = 4.33 x 10⁻¹⁴ (T/298)³.⁸⁵ exp(+247/T) | 210 - 480 | Flash Photolysis Resonance-Fluorescence | acs.org |

| k(T < 300 K) = 1.12 x 10⁻¹² exp(-730/T) | < 300 | Recommended for atmospheric modeling | acs.org |

While the reaction with OH radicals is the primary sink, reactions with other atmospheric species like chlorine (Cl) atoms also contribute to the degradation of this compound. wikipedia.org When catalyzed by chlorine atoms and subsequently oxidized, the degradation leads to the formation of formyl fluoride (HCOF), which can then decompose into hydrogen fluoride (HF) and carbon monoxide (CO). wikipedia.org

The reaction with chlorine atoms under light treatment can also lead to the formation of different chlorinated products, such as CH₂FCCl₂F and CHClFCHClF, with the product distribution depending on the solvent. wikipedia.org Theoretical studies on the similar compound 1,2-dichloro-1,1-difluoroethane (B158981) have predicted the rate constant for its H-abstraction reaction by a chlorine atom to be significantly efficient. acs.orgresearchgate.net

The role of atomic oxygen is primarily in the oxidation cascade that follows the initial hydrogen abstraction by an OH radical, specifically in the conversion of the resulting alkyl radical to a peroxy radical. wikipedia.org

CH₂FCHF• + O₂ → CH₂FCHFO₂• wikipedia.org

Kinetics and Products of Reaction with Photochemically-Produced Hydroxyl Radicals

Hydrolysis Reaction Pathways and Determined Rate Constants

Hydrolysis is not considered an important environmental fate process for this compound. nih.gov The compound lacks functional groups that are susceptible to hydrolysis under typical environmental conditions. acs.org Theoretical estimations based on structure-activity relationships predict an extremely slow rate of hydrolysis. A base-catalyzed second-order hydrolysis rate constant has been estimated to be 3.6 x 10⁻¹⁰ L/mole-sec. nih.gov This corresponds to environmental half-lives of approximately 620 million years at a neutral pH of 7 and 62 million years at a pH of 8, indicating that this degradation pathway is negligible in the environment. nih.gov

Table 2: Estimated Hydrolysis Rate and Half-Life of this compound

| Parameter | Value | Source |

|---|---|---|

| Estimated Base-Catalyzed Second-Order Rate Constant | 3.6 x 10⁻¹⁰ L/mole-sec | nih.gov |

| Estimated Half-Life at pH 7 | 6.2 x 10⁸ years | nih.gov |

| Estimated Half-Life at pH 8 | 6.2 x 10⁷ years | nih.gov |

Theoretical and Experimental Investigations of Reaction Intermediates and Transition States

The reaction dynamics of this compound, including its unimolecular decomposition and reactions with atmospheric radicals, have been explored through both theoretical and experimental studies. These investigations provide insight into the short-lived intermediates and high-energy transition states that govern the reaction pathways.

Theoretical studies using ab initio methods have been conducted to investigate the potential energy surface for the reaction of this compound with the hydroxyl radical. researchgate.net These studies characterize the structures of pre-reactive complexes, transition states, and product radicals, finding that weak hydrogen bonds play a role in directing the reaction towards different channels. researchgate.net

The unimolecular decomposition of this compound, typically involving the elimination of hydrogen fluoride (HF), has been analyzed using Rice-Ramsperger-Kassel-Marcus (RRKM) theory. rsc.orgrsc.orgaip.org These studies interpret the rate constants for the HF elimination from chemically activated this compound to determine the critical energy for the reaction, which has been estimated at 63 kcal mol⁻¹. rsc.orgrsc.org The models for the activated complex (transition state) are crucial in these calculations. rsc.org The dissociation dynamics of this compound have been shown to exhibit non-statistical effects, which is a key finding from these theoretical investigations. aip.org

Furthermore, the conformational preference of this compound, known as the "gauche effect," where the gauche conformer is more stable than the anti (trans) conformer, has been studied extensively. wikipedia.orgresearchgate.netresearchgate.net Natural bond orbital calculations show that this preference arises from hyperconjugation effects. wikipedia.org The geometry of the molecule, including the F-C-C-F dihedral angle, influences its reactivity and the energy of its transition states. wikipedia.orgresearchgate.net Investigations into the transition states for fluorination have found that the stereoelectronic fluorine gauche effect can stabilize the intermediate, favoring certain reaction pathways. researchgate.net

Environmental Fate and Degradation Pathways of 1,2 Difluoroethane

Volatilization Dynamics from Aqueous and Terrestrial Environmental Compartments

Should 1,2-Difluoroethane be released into aquatic or terrestrial systems, its high volatility and low soil adsorption potential dictate its rapid movement into the atmosphere. nih.gov The tendency of a chemical to partition from water to air is described by its Henry's Law constant. For this compound, this constant is estimated to be 0.39 atm-m³/mol. nih.gov

This high value indicates that the compound will volatilize rapidly from water surfaces. nih.gov Based on this constant, the volatilization half-life from a model river (1 meter deep, flowing at 1 m/sec, with a 3 m/sec wind) is estimated to be 2.4 hours. nih.govwikipedia.org For a model lake (1 meter deep, with a 0.05 m/sec current and 0.5 m/sec wind), the estimated volatilization half-life is 3.2 days. nih.govwikipedia.org

In terrestrial environments, the mobility of this compound in soil is determined by its soil organic carbon-water (B12546825) partitioning coefficient (Koc). The estimated Koc for this compound is 40. nih.gov According to classification schemes, this low Koc value suggests that this compound is expected to have very high mobility in soil and is not likely to adsorb significantly to soil particles. nih.gov This high mobility, combined with its high vapor pressure, means that volatilization from both moist and dry soil surfaces is an important environmental fate process. nih.gov

Environmental Volatilization and Mobility Parameters for this compound

| Parameter | Value | Reference |

|---|---|---|

| Henry's Law Constant | 0.39 atm-m³/mol | nih.gov |

| Volatilization Half-Life (Model River) | 2.4 hours | nih.govwikipedia.org |

| Volatilization Half-Life (Model Lake) | 3.2 days | nih.govwikipedia.org |

| Soil Adsorption Coefficient (Koc) | 40 (estimated) | nih.gov |

| Soil Mobility | Very high | nih.gov |

Research on Biodegradation Potential and Mechanisms in Environmental Media

There is a notable lack of specific research on the biodegradation of this compound in environmental media. However, the behavior of other highly fluorinated and halogenated aliphatic hydrocarbons can provide insights into its likely recalcitrance. Generally, such compounds are resistant to microbial degradation. asm.orgepa.gov For instance, related hydrofluorocarbons like 1,1-difluoroethane (B1215649) and 1,1,1,2-tetrafluoroethane (B8821072) are not considered to be readily biodegradable. oecd.orgregulations.gov

The biodegradation of halogenated hydrocarbons, when it does occur, can proceed through several mechanisms. asm.org Under anaerobic conditions, a common pathway is reductive dehalogenation, where the halogen atom is removed and replaced by a hydrogen atom, with the halogenated compound serving as an electron acceptor. slideshare.net Aerobic degradation, conversely, typically involves oxidation, often initiated by monooxygenase or dioxygenase enzymes, which can lead to the formation of intermediates that can be further mineralized. google.comoup.com

Microorganisms known to degrade other halogenated compounds include various bacteria such as Dehalococcoides and Pseudomonas, as well as the white-rot fungus Phanerochaete chrysosporium. epa.govslideshare.net These organisms have evolved specialized enzymatic systems to break down persistent pollutants. asm.orgepa.gov However, without specific studies, it is presumed that biodegradation is not a significant environmental fate process for this compound due to the strength of the carbon-fluorine bond and the general resistance of similar compounds to microbial attack. nih.gov

Q & A

Q. What strategies optimize force fields for molecular dynamics simulations of this compound?

- Methodological Answer : AMBER94 parameters are refined using quantum mechanical geometry optimizations and potential-derived charge assignments. Van der Waals and electrostatic terms are calibrated against experimental vaporization enthalpy ( kJ/mol) and liquid density ( g/cm³) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.